4-decylaniline Hydrochloride
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Overview
Description
4-Decylaniline Hydrochloride is an organic compound with the molecular formula C16H28ClN. It is a derivative of aniline, where the aniline ring is substituted with a decyl group at the para position and is combined with hydrochloric acid to form the hydrochloride salt. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Decylaniline Hydrochloride typically involves the alkylation of aniline. The process begins with the reaction of aniline with decyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution. The resulting 4-decylaniline is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Decylaniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Decylaniline Hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various functional materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Decylaniline Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The decyl group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The hydrochloride salt form increases its solubility in aqueous environments, facilitating its use in various applications .
Comparison with Similar Compounds
- 4-Octylaniline
- 4-Dodecylaniline
- 4-Tetradecylaniline
- 4-Hexadecylaniline
Comparison: 4-Decylaniline Hydrochloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter or longer chain analogs, it offers a balance between hydrophobicity and solubility, making it suitable for a wide range of applications. Its specific interactions with molecular targets also differentiate it from other similar compounds .
Properties
IUPAC Name |
4-decylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N.ClH/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15;/h11-14H,2-10,17H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHBLNKHLYTGAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379698 |
Source
|
Record name | 4-decylaniline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-55-7 |
Source
|
Record name | 4-decylaniline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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